1-(1-Chloroethoxy)propane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

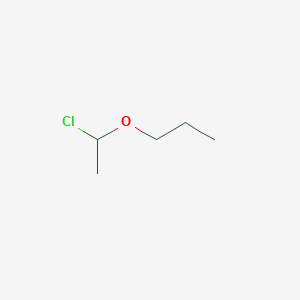

2D Structure

3D Structure

Properties

CAS No. |

692-35-3 |

|---|---|

Molecular Formula |

C5H11ClO |

Molecular Weight |

122.59 g/mol |

IUPAC Name |

1-(1-chloroethoxy)propane |

InChI |

InChI=1S/C5H11ClO/c1-3-4-7-5(2)6/h5H,3-4H2,1-2H3 |

InChI Key |

IMULTGIDITYKPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C)Cl |

Origin of Product |

United States |

Classification and Structural Features Within the Alpha Chloroether Class

1-(1-Chloroethoxy)propane, with the chemical formula C₅H₁₁ClO, is classified as an alpha-chloroether. nih.govlookchem.com This classification is defined by the presence of a chlorine atom and an ether linkage on the same carbon atom (the α-carbon). This specific arrangement of atoms imparts distinct structural and electronic features that govern its chemical behavior.

The key structural feature is the C-Cl bond at a position alpha to the ether oxygen. The oxygen atom's lone pairs of electrons can interact with the adjacent carbon-chlorine bond, influencing its polarity and reactivity. This interaction leads to a highly polarized C-Cl bond, making the carbon atom electrophilic and susceptible to nucleophilic attack. Furthermore, the presence of the oxygen atom can stabilize the formation of a carbocation intermediate upon cleavage of the C-Cl bond through resonance. This stabilization is a critical factor in the characteristic reactions of alpha-chloroethers.

Table 1: Structural and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1-chloro-1-propoxyethane |

| CAS Number | 692-35-3 |

| Molecular Formula | C₅H₁₁ClO |

| Molecular Weight | 122.59 g/mol |

| Appearance | Colorless liquid |

Data sourced from PubChem and other chemical suppliers. nih.govlookchem.com

Historical Development and Evolution of Alpha Chloroether Chemistry Research

The study of ethers has a long history in organic chemistry, with early work in the 19th century focusing on their synthesis and basic properties. The development of methods for preparing ethers, such as the Williamson ether synthesis, laid the groundwork for exploring more complex ether derivatives. wikipedia.org

The specific investigation into alpha-halogenated ethers, including alpha-chloroethers, gained momentum as chemists began to understand the influence of adjacent heteroatoms on the reactivity of alkyl halides. It was recognized that the alpha-halogen imparts significantly different reactivity compared to a simple alkyl halide. Early research into these compounds was often driven by their utility as reactive intermediates in organic synthesis. For instance, chloromethyl methyl ether (CMME), a simple alpha-chloroether, has been widely used as a protecting group for alcohols and as a chloromethylating agent. wikipedia.org

A significant aspect of the evolution of alpha-chloroether research has been the investigation of their reaction mechanisms. Their high reactivity made them subjects for mechanistic studies, particularly in the context of nucleophilic substitution reactions. The ability of the alpha-oxygen to stabilize a carbocation intermediate suggested that they could react via an Sₙ1-type pathway, a topic of considerable interest and investigation in physical organic chemistry. nih.gov More recent research has continued to explore the nuanced reactivity of alpha-chloroethers, including their use in organocatalysis and in the synthesis of complex molecules. acs.orgmdpi.com The carcinogenic potential of some simple alpha-chloroethers, like bis(chloromethyl) ether, also prompted significant research into their safe handling and application. nih.govnih.gov

Significance of 1 1 Chloroethoxy Propane As a Model System in Reactivity and Synthetic Methodologies

Regioselective and Stereoselective Synthetic Approaches to this compound

Achieving high regioselectivity is paramount in the synthesis of this compound from unsymmetrical precursors to ensure the chlorine atom is placed on the α-carbon of the ethoxy group rather than the propoxy group. Stereoselectivity becomes a factor as the chlorinated carbon is a chiral center. Modern synthetic methods aim to control these aspects through careful choice of substrates, catalysts, and reaction conditions.

The direct substitution of a hydrogen atom with chlorine on an ether backbone is a straightforward conceptual approach to α-chloroethers. lscollege.ac.inwikipedia.org This transformation is typically achieved under free-radical conditions, often initiated by ultraviolet (UV) light. vaia.com

In the case of synthesizing this compound, the precursor would be ethyl propyl ether. The reaction with chlorine under photochemical conditions proceeds via a radical chain mechanism. vaia.comdoubtnut.com The process is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) by UV light. doubtnut.com These highly reactive radicals can then abstract a hydrogen atom from the ether at various positions.

The regioselectivity of the reaction is governed by the relative stability of the resulting carbon-centered radical. Hydrogens at the α-position to the ether oxygen are preferentially abstracted because the oxygen atom can stabilize the adjacent radical through resonance. For an unsymmetrical ether like ethyl propyl ether, this leads to two potential primary radical intermediates, one on the ethyl group and one on the propyl group. The reaction generally shows poor selectivity, leading to a mixture of chlorinated products, including chlorination at other positions on the alkyl chains. thieme-connect.de Furthermore, using an excess of the chlorinating agent can lead to multiple substitutions. doubtnut.com

Catalytic methods for direct C-H chlorination have also been explored. Photoexcited aryl ketones, such as acetophenone (B1666503) and benzophenone, can catalyze the chlorination of C(sp³)–H bonds using N-chlorosuccinimide (NCS) as the chlorine source. nih.gov This light-dependent reaction offers better control compared to traditional free-radical chain processes. nih.gov While broadly applicable, achieving high regioselectivity with an unsymmetrical ether remains a significant challenge.

Table 1: Comparison of Direct Chlorination Methods

| Method | Reagents | Conditions | Selectivity | Key Features |

|---|---|---|---|---|

| Photochemical Chlorination | Ether, Cl₂ | UV light / Sunlight | Low to moderate | Radical chain mechanism; risk of over-chlorination. vaia.comdoubtnut.com |

| Ketone-Catalyzed Photochemical Chlorination | Ether, N-chlorosuccinimide, Ketone Catalyst | Compact fluorescent lamp | Moderate | Offers better control than direct chlorination with Cl₂. nih.gov |

A more refined and highly regioselective method for preparing α-chloroethers involves the cleavage of acetals. orgsyn.orgorgsyn.org For the synthesis of this compound, the logical precursor is acetaldehyde (B116499) dipropyl acetal (B89532). lookchem.com In this approach, one of the propoxy groups of the acetal is replaced by a chloride atom. This transformation can be effectively promoted by various catalysts.

The reaction typically involves treating the acetal with an acyl chloride, such as acetyl chloride, or with thionyl chloride (SOCl₂). orgsyn.orggoogle.com The use of an acetal precursor definitively establishes the location of the subsequent chlorination, ensuring perfect regioselectivity.

The halide exchange reaction of acetals is significantly accelerated by catalytic amounts of Lewis acids, particularly zinc(II) salts. orgsyn.orgresearchgate.net An improved method for generating α-halo ethers utilizes catalytic zinc(II) salts (0.001 to 0.01 mol%) to facilitate the exchange reaction between an acetal and a halide donor like an acid halide. orgsyn.orgorgsyn.org This method is highly efficient, with reactions often reaching completion within one to four hours at ambient temperature, thus avoiding the need for heating. orgsyn.orgresearchgate.net

A variety of zinc(II) salts are effective, including zinc bromide (ZnBr₂), zinc triflate (Zn(OTf)₂), and zinc acetate (B1210297) (Zn(OAc)₂). orgsyn.orgresearchgate.net The reaction between an acetal and acetyl chloride in the presence of a zinc catalyst yields the desired α-chloroether and a propyl acetate byproduct. orgsyn.org This method's scalability and mild conditions make it a preferred route for the on-demand synthesis of α-chloroethers. researchgate.net

Table 2: Zinc(II) Catalysts in Acetal to α-Chloroether Conversion

| Catalyst (mol%) | Halide Source | Substrate | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| ZnBr₂ (0.01) | Acetyl Chloride | Dimethoxymethane | 1-4 | >95% | orgsyn.org |

| Zn(OTf)₂ | Acyl Chloride | General Acetals | - | Near-quantitative | researchgate.net |

Protic acids can also catalyze the halide exchange in acetals, although these methods often necessitate more forceful conditions. orgsyn.orgorgsyn.org Early procedures employing protic acid catalysis required extended reflux periods (2–24 hours) to achieve full conversion. orgsyn.org The mechanism in both metal- and acid-catalyzed processes is believed to proceed through the formation of a key intermediate, the oxocarbenium ion. nih.gov The Lewis or Brønsted acid activates one of the alkoxy groups, facilitating its departure and the formation of a resonance-stabilized oxocarbenium ion. This cation is then intercepted by the chloride nucleophile (from the acyl chloride or other source) to furnish the final α-chloroether product. nih.gov Dual hydrogen-bond donors, such as thioureas, have been studied for their ability to activate α-chloroethers by binding the chloride and facilitating the formation of the oxocarbenium ion, which is relevant to the reverse reaction and highlights the importance of this intermediate. nih.gov

Research into α-chloroether synthesis continues to yield novel methodologies. While direct examples for this compound are specific, general strategies can be adapted. For instance, the reaction of alkenes with trichloroisocyanuric acid in the presence of an alcohol can produce β-chloroethers under mild conditions. organic-chemistry.org

Another modern strategy involves the photocatalytic generation of α-oxy radicals from enol ethers or acetals. semanticscholar.orgchemrxiv.org In one approach, single-electron transfer to an oxocarbenium ion (generated from an enol ether) produces a nucleophilic α-oxy tertiary radical, which can then engage in further reactions. semanticscholar.org While this specific work focused on C-C bond formation, the controlled generation of α-oxy radical intermediates represents a promising avenue for developing new C-Cl bond-forming reactions.

Synthesis from Acetal Derivatives through Halide Exchange Reactions

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The choice of synthetic route dictates the required precursors and the nature of the intermediates involved.

Direct Chlorination Route: The primary precursor for this method is ethyl propyl ether . The key intermediates are short-lived carbon-centered radicals formed by hydrogen abstraction from the ether backbone by a chlorine radical. doubtnut.com The stability of these radicals determines the major product, with α-alkoxyalkyl radicals being favored.

Acetal Cleavage Route: This superior method relies on acetaldehyde dipropyl acetal as the key precursor. lookchem.com This acetal can be synthesized from the reaction of acetaldehyde and propanol , typically under acidic conditions to drive the formation of the acetal by removing the water byproduct. google.com The central intermediate in the conversion of the acetal to the α-chloroether is a resonance-stabilized oxocarbenium ion . nih.gov This electrophilic species is formed upon the departure of one of the propoxy groups, assisted by a Lewis or Brønsted acid catalyst, and is subsequently trapped by a chloride ion to yield this compound.

Green Chemistry Principles and Sustainable Routes in the Preparation of this compound

The application of green chemistry to the synthesis of this compound focuses on minimizing environmental impact through the use of safer reagents, solvent-free conditions, and recyclable catalysts. While direct literature on green synthesis for this specific compound is sparse, principles can be applied from methodologies for similar α-chloro ethers.

A key strategy involves the replacement of hazardous reagents. Traditional methods for producing α-chloro ethers can involve highly reactive and toxic chlorinating agents. Greener alternatives include the use of reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) under milder conditions. Furthermore, the use of solid-supported catalysts, such as montmorillonite (B579905) clay, can facilitate easier separation and recycling, reducing waste. mdpi.com

Solvent selection is another critical aspect of green synthesis. The development of solvent-free reaction conditions is a significant advancement. For instance, microwave-assisted synthesis in the absence of a solvent has been shown to produce α,β-unsaturated compounds with excellent yields and short reaction times, a technique that could potentially be adapted for the synthesis of α-chloro ethers. oatext.com When solvents are necessary, the focus is on using environmentally benign options like polyethylene (B3416737) glycol (PEG), which is non-toxic and reusable. rsc.org

Catalyst choice also plays a pivotal role. The use of non-toxic, inexpensive, and recyclable catalysts is a cornerstone of green chemistry. For example, lanthanum(III) nitrate (B79036) hexahydrate has been used as a mild and efficient catalyst for the synthesis of chloroesters from ethers under solvent-free conditions. researchgate.net Similarly, proton-exchanged montmorillonite clay, a green and reusable catalyst, has been employed in the polymerization of vinyl ethers. orientjchem.org The application of such catalysts to the synthesis of this compound could significantly improve its environmental profile.

The following table summarizes green chemistry approaches applicable to the synthesis of α-chloro ethers, which could be adapted for this compound.

Table 1: Green Chemistry Approaches for α-Chloro Ether Synthesis

| Green Chemistry Principle | Methodology | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Use of Less Hazardous Chemical Syntheses | Substitution of traditional chlorinating agents with N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA). | Reduces toxicity and improves safety of the process. | mdpi.com |

| Safer Solvents and Auxiliaries | Solvent-free synthesis, potentially using microwave assistance, or use of green solvents like polyethylene glycol (PEG). | Eliminates or reduces the use of volatile and toxic organic solvents, leading to a cleaner process and easier product purification. | oatext.comrsc.org |

| Design for Energy Efficiency | Microwave-assisted synthesis. | Can lead to significantly shorter reaction times and reduced energy consumption compared to conventional heating. | oatext.com |

| Use of Renewable Feedstocks | While not directly documented for this compound, future research could explore bio-derived starting materials. | Reduces reliance on fossil fuels and promotes a circular economy. | |

| Catalysis | Employing recyclable solid acid catalysts like montmorillonite clays (B1170129) or mild Lewis acids such as lanthanum(III) nitrate. | Facilitates easier catalyst separation and reuse, minimizes waste, and can lead to higher selectivity. | researchgate.netorientjchem.org |

Methodological Studies for Scalable Synthesis of this compound

The scalable synthesis of this compound is crucial for its potential industrial applications. Methodological studies in this area focus on developing processes that are not only efficient and high-yielding but also safe and economically viable on a large scale. Key approaches include the use of continuous flow technology and robust catalytic systems.

Continuous flow synthesis offers significant advantages over traditional batch processes for the production of α-chloro ethers. rsc.orgresearchgate.netacs.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and yield. The small reactor volumes in flow systems mitigate the risks associated with handling highly reactive or unstable intermediates. For instance, the generation and immediate use of unstable carbenoid species in a flow reactor has been demonstrated for the synthesis of α-chloroaldehydes. acs.org This approach could be directly relevant to the synthesis of this compound, ensuring that the potentially unstable α-chloro ether is produced in a controlled manner.

Patent literature often provides insights into industrially viable synthetic routes. For example, processes for preparing α-chloro-ketoxime ethers on an industrial scale have been developed, which can be operated continuously and provide good yields and purity. google.com These patents often emphasize the economic advantages of the process, such as avoiding the need for extractions and using one of the reactants as a solvent. Another patented process describes the synthesis of chloromethyl chloroformate from gaseous formaldehyde (B43269) and phosgene, highlighting the use of specific catalysts and the importance of anhydrous conditions for a successful industrial-scale reaction. google.com

The choice of catalyst is also critical for scalability. Zinc(II) salts have been shown to be effective catalysts for the reaction between acetals and acid halides to produce haloalkyl ethers in near-quantitative yields. researchgate.net These reactions can be performed on a large scale (from millimole to mole scale) with low catalyst loading (e.g., 0.01 mol%). researchgate.net The ability to use the resulting solution of the haloalkyl ether directly in subsequent reactions without purification is a significant advantage for industrial processes. researchgate.net

The following table outlines key parameters from studies on scalable synthesis methods for α-chloro ethers that could be applicable to this compound.

Table 2: Methodological Studies for Scalable α-Chloro Ether Synthesis

| Methodology | Key Parameters | Reported Advantages for Scalability | Reference |

|---|---|---|---|

| Continuous Flow Synthesis | - Reactants: Esters and chloromethyllithium

| - Fast and efficient

| researchgate.net |

| Catalytic Acetal-Halide Exchange | - Catalyst: Zinc(II) salts (e.g., ZnBr2)

| - Near-quantitative yields

| researchgate.netorgsyn.org |

| Industrial Process for α-Chloro-ketoxime Ethers | - Continuous operation

| - Good yield and purity

| google.com |

| Continuous Flow Synthesis of α-Halo Ketones | - Multi-step continuous process

| - Eliminates handling of hazardous reagents like diazomethane (B1218177)

| acs.org |

Nucleophilic Substitution Reactions of the Alpha-Chlorine Moiety

The chlorine atom at the alpha position to the ether oxygen in this compound is highly susceptible to displacement by nucleophiles. This heightened reactivity stems from the ability of the adjacent oxygen atom to stabilize the transition states and intermediates involved in the substitution process. Both unimolecular (SN1) and bimolecular (SN2) mechanisms are possible, with the operative pathway being highly dependent on the reaction environment.

SN1-Type Mechanisms and Oxocarbenium Ion Intermediates

The presence of the ether oxygen atom makes this compound particularly prone to undergoing nucleophilic substitution via an SN1-type mechanism. spcmc.ac.in The rate-determining step in this pathway is the spontaneous departure of the chloride leaving group to form a carbocationic intermediate. masterorganicchemistry.comlecturio.com This intermediate is not a simple primary carbocation; instead, it is significantly stabilized by the adjacent oxygen atom through resonance.

This resonance stabilization results in the formation of a highly delocalized species known as an oxocarbenium ion. nih.govcore.ac.uk The positive charge is shared between the carbon and oxygen atoms, with the oxocarbenium ion character being a major contributor to the stability of the intermediate. core.ac.uk This stabilization lowers the activation energy for the ionization step, making the SN1 pathway more accessible than for a comparable alkyl chloride lacking the ether oxygen. spcmc.ac.in

The general mechanism can be depicted as:

Ionization: The C-Cl bond breaks, forming a planar oxocarbenium ion-chloride ion pair. nih.govacs.org

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the planar oxocarbenium ion. masterorganicchemistry.com

This mechanism is favored in polar, ion-solvating solvents that can stabilize the ionic intermediates. mugberiagangadharmahavidyalaya.ac.in The rate of an SN1 reaction is primarily dependent on the concentration of the substrate, this compound, and is independent of the nucleophile's concentration. masterorganicchemistry.comsavemyexams.com

Table 1: Factors Favoring SN1-Type Reactions for this compound

| Factor | Influence on Mechanism | Rationale |

| Solvent | Polar protic solvents (e.g., water, ethanol) | Stabilizes the oxocarbenium ion and chloride ion intermediates through solvation. mugberiagangadharmahavidyalaya.ac.in |

| Nucleophile | Weak, non-basic nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles would favor an SN2 pathway; weak nucleophiles wait for the formation of the reactive oxocarbenium ion. libretexts.org |

| Substrate Structure | α-alkoxy group | The lone pairs on the ether oxygen stabilize the carbocation intermediate via resonance, forming an oxocarbenium ion. spcmc.ac.in |

Stereochemical Outcomes of Nucleophilic Substitutions

The stereochemical outcome of a nucleophilic substitution reaction provides crucial evidence for the underlying mechanism. If the alpha-carbon of this compound were a chiral center, the two mechanisms would lead to different stereochemical products.

SN1 Stereochemistry : The key intermediate in the SN1 mechanism is the planar oxocarbenium ion. libretexts.org This planarity means the incoming nucleophile can attack from either face (top or bottom) with nearly equal probability. masterorganicchemistry.com This leads to a mixture of products with retention and inversion of configuration at the reaction center, often resulting in racemization if the starting material was enantiomerically pure. libretexts.org

SN2 Stereochemistry : The SN2 mechanism proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite the leaving group. masterorganicchemistry.comlibretexts.org This leads to a predictable and complete inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. vanderbilt.edu

Therefore, the stereochemical analysis of the products is a powerful tool for distinguishing between the competing SN1 and SN2 pathways.

Elimination Reactions Involving this compound

In addition to substitution, this compound can undergo elimination reactions, typically under the influence of a base. These reactions involve the removal of a proton and the chloride leaving group to form a double bond.

Dehydrohalogenation Pathways and Enol Ether Formation

The treatment of this compound with a strong, non-nucleophilic base can lead to an E2 elimination reaction. In this process, the base removes a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon), while simultaneously the C-Cl bond breaks and a π-bond is formed.

For this compound, there are two potential β-protons: those on the methyl group of the ethoxy moiety and those on the adjacent methylene (B1212753) group of the propoxy chain. Elimination involving the proton on the ethoxy group is the most common pathway for α-chloroethers. This dehydrohalogenation results in the formation of an enol ether, specifically 1-propoxyethene (also known as propyl vinyl ether). dss.go.th

The reaction is favored by strong, sterically hindered bases, such as potassium tert-butoxide, which are poor nucleophiles and thus less likely to engage in substitution reactions. youtube.com

Competing Eliminations and Substitutions

Nucleophilic substitution and base-induced elimination are often competing processes. libretexts.org The outcome of the reaction of this compound with a nucleophile/base depends on a delicate balance of several factors. libretexts.orglibretexts.org

Nature of the Reagent : Strong, non-bulky nucleophiles that are weak bases (e.g., I⁻, CN⁻, N₃⁻) favor SN2 substitution. libretexts.org Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination. libretexts.orgyoutube.com Unhindered strong bases that are also good nucleophiles (e.g., HO⁻, RO⁻) can give a mixture of SN2 and E2 products. libretexts.org

Substrate Structure : The α-ether oxygen strongly promotes the SN1 pathway by stabilizing the oxocarbenium ion, making this a significant competing pathway, especially with weak nucleophiles in polar solvents. spcmc.ac.in Steric hindrance around the α-carbon can disfavor SN2 and increase the proportion of elimination. youtube.com

Solvent : Polar protic solvents stabilize ionic intermediates, favoring SN1/E1 pathways. Polar aprotic solvents favor SN2 reactions. mugberiagangadharmahavidyalaya.ac.in

Temperature : Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.

Table 3: Summary of Competing Reaction Pathways for this compound

| Reaction Condition | Predominant Mechanism | Likely Product(s) |

| Strong, non-basic nucleophile (e.g., NaI in acetone) | SN2 | Substitution product |

| Strong, hindered base (e.g., KOC(CH₃)₃) | E2 | Enol ether (Elimination product) |

| Weak nucleophile in polar protic solvent (e.g., ethanol) | SN1 | Substitution product |

| Strong, unhindered base/nucleophile (e.g., NaOEt in EtOH) | SN2 / E2 | Mixture of substitution and elimination products |

Rearrangement Reactions of this compound

While specific studies on the rearrangement reactions of this compound are not extensively documented, the reactivity of the broader class of α-chloroethers and related compounds suggests potential pathways. The presence of the chlorine atom alpha to the ether oxygen makes the C-Cl bond susceptible to cleavage, potentially leading to cationic or radical intermediates that can undergo rearrangement.

One potential rearrangement is the lookchem.comyoutube.com-Wittig rearrangement, a process known for ethers that proceeds through a base-promoted mechanism. organic-chemistry.org This reaction involves the deprotonation of the carbon adjacent to the ether oxygen, followed by a rearrangement to form an alcohol. For this compound, this would necessitate a strong base to abstract a proton, which could be challenging, but if achieved, would lead to the formation of a secondary alcohol after the migration of an alkyl or chloroalkyl group. The mechanism is understood to proceed via a radical dissociation-recombination pathway within a solvent cage. organic-chemistry.org

Another possibility, though less direct, involves the formation of carbocation intermediates. In some cases, less stable carbocations formed during reactions of ethers have been observed to rearrange to more stable structures, such as acetals. rsc.org If this compound were to form a carbocation at the chloro-substituted carbon, a hydride or alkyl shift could theoretically occur, although the resonance stabilization provided by the adjacent oxygen atom makes this carbocation relatively stable, potentially disfavoring rearrangement.

The following table outlines hypothetical rearrangement products from this compound based on known rearrangement mechanisms in similar chemical classes.

| Rearrangement Type | Proposed Reactant/Intermediate | Plausible Product(s) | Notes |

| lookchem.comyoutube.com-Wittig Rearrangement | Lithiated this compound | 2-Propoxy-1-chloroethanol | Proceeds via a radical-pair mechanism; requires a strong base. organic-chemistry.org |

| Carbocation Rearrangement | 1-Propoxy-1-chloroethyl cation | Propyl acetate (after hydrolysis) | A 1,2-hydride shift from the adjacent methyl group would be unlikely due to the stability of the initial oxocarbenium ion. |

It is important to note that these are postulated pathways based on the known chemistry of ethers and haloalkanes, and experimental verification for this compound is lacking in the current literature.

Hydrolysis and Solvolysis Reaction Mechanisms

The hydrolysis and solvolysis of α-chloroethers like this compound are expected to proceed through a nucleophilic substitution mechanism. Given the structure of the molecule—a secondary chloroalkane with an adjacent oxygen atom—the reaction is anticipated to follow a first-order nucleophilic substitution (SN1) pathway. quizlet.comchegg.com

The key step in the SN1 mechanism is the formation of a carbocation intermediate. libretexts.org In the case of this compound, the departure of the chloride ion is facilitated by the ability of the adjacent oxygen atom to stabilize the resulting positive charge through resonance, forming a stable oxocarbenium ion. This resonance stabilization significantly lowers the activation energy for the formation of the carbocation, making the SN1 pathway highly favorable over a bimolecular (SN2) mechanism.

Ionization: The C-Cl bond breaks heterolytically to form a chloride ion and a resonance-stabilized oxocarbenium ion. This is the rate-determining step. quizlet.com

Nucleophilic Attack: A solvent molecule (the nucleophile) attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A final, rapid deprotonation step by another solvent molecule yields the final product (a hemiacetal in the case of hydrolysis) and a hydronium ion.

The table below compares the expected SN1 mechanism for this compound with the SN2 mechanism, which is more typical for its isomer, 1-(2-chloroethoxy)propane, where the chlorine is not on an α-carbon. evitachem.com

| Feature | SN1 Mechanism (this compound) | SN2 Mechanism (1-(2-Chloroethoxy)propane) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Intermediate | Resonance-stabilized oxocarbenium ion | None (concerted mechanism) |

| Stereochemistry | Racemization (if chiral center is present) | Inversion of configuration |

| Solvent Preference | Polar protic solvents (e.g., water, ethanol) libretexts.org | Polar aprotic solvents |

| Leaving Group Effect | Good leaving group is crucial | Good leaving group is crucial |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |

The solvolysis of 1-(1-chloro-1-phenylethane) in water, a structurally similar α-chloro compound, has been shown to proceed via an SN1 mechanism, supporting the proposed pathway for this compound. quizlet.comchegg.com

Radical Chemistry and Photoreactions of this compound

The radical chemistry of this compound is primarily dictated by the C-Cl bond, which is the weakest bond in the molecule and susceptible to homolytic cleavage upon exposure to UV light or radical initiators. scispace.comuc.pt Photochemical reactions are those initiated by the absorption of light. nowgonggirlscollege.co.in

The initiation of radical reactions involving this compound would likely involve the homolytic cleavage of the carbon-chlorine bond to generate an α-alkoxyalkyl radical and a chlorine radical. lumenlearning.comyoutube.com

Initiation: CH3CH2CH2-O-CH(Cl)CH3 + hv → CH3CH2CH2-O-CH(•)CH3 + Cl•

Once formed, the α-alkoxyalkyl radical can undergo several propagation steps, including:

Hydrogen Abstraction: It can abstract a hydrogen atom from another molecule to form an ether and a new radical.

Addition to Double Bonds: It can add to an alkene or other unsaturated system.

Elimination: Fragmentation of the radical could occur, though this is less common for this type of radical.

Termination of the radical chain reaction would occur through the combination of any two radical species present in the system. lumenlearning.com

The table below summarizes the key reactive intermediates in the radical chemistry of this compound and their potential subsequent reactions.

| Reactive Intermediate | Formation | Potential Fate(s) |

| α-Alkoxyalkyl Radical (CH₃CH₂CH₂-O-CH(•)CH₃) | Homolytic cleavage of the C-Cl bond | Hydrogen abstraction, addition to π systems, radical coupling |

| Chlorine Radical (Cl•) | Homolytic cleavage of the C-Cl bond | Hydrogen abstraction from solvent or other molecules, addition to π systems, radical coupling |

It is also conceivable that under certain photocatalytic conditions, for instance in the presence of a semiconductor photocatalyst like TiO₂, oxidation of the organic molecule could be initiated, leading to a cascade of radical reactions and eventual mineralization to CO₂ and HCl.

Applications of 1 1 Chloroethoxy Propane As a Strategic Synthon in Organic Synthesis

Role in Carbon-Carbon Bond Formation Methodologies

The electrophilic nature of the α-carbon in 1-(1-Chloroethoxy)propane is central to its application in the formation of new carbon-carbon bonds, a fundamental operation in the construction of complex organic molecules.

Electrophilic Alkylation Strategies

As an α-chloroether, this compound is an effective alkylating agent. The presence of the adjacent oxygen atom stabilizes the incipient carbocation that forms upon the departure of the chloride ion, facilitating its reaction with a wide range of nucleophiles. This reactivity allows for the introduction of the 1-ethoxypropyl group onto various carbon-based nucleophiles, such as enolates, Grignard reagents, and organolithium compounds. The general mechanism involves the nucleophilic attack on the electrophilic carbon of the α-chloroether, leading to the displacement of the chloride and the formation of a new carbon-carbon bond.

| Nucleophile Type | Product Type | General Reaction |

| Enolate | β-Alkoxy Ketone | R'C(O)CH⁻ + ClCH(OCH₂CH₃)CH₂CH₂CH₃ → R'C(O)CH-CH(OCH₂CH₃)CH₂CH₂CH₃ + Cl⁻ |

| Grignard Reagent | Ether | R'MgX + ClCH(OCH₂CH₃)CH₂CH₂CH₃ → R'-CH(OCH₂CH₃)CH₂CH₂CH₃ + MgXCl |

| Organolithium | Ether | R'Li + ClCH(OCH₂CH₃)CH₂CH₂CH₃ → R'-CH(OCH₂CH₃)CH₂CH₂CH₃ + LiCl |

Table 1: Examples of Electrophilic Alkylation using this compound

Utilization in Wittig and Related Olefination Reactions

While direct participation of this compound in a classical Wittig reaction is not its primary application, its derivatives can be employed in olefination strategies. For instance, conversion of this compound to a phosphonium (B103445) salt by reaction with triphenylphosphine (B44618) would generate a reagent suitable for Wittig-type reactions. Subsequent treatment with a base would form the corresponding ylide, which can then react with aldehydes or ketones to produce vinyl ethers. These vinyl ethers are valuable intermediates in their own right, serving as precursors to aldehydes and ketones through hydrolysis.

Application in Heterocycle Synthesis

The reactivity of this compound can be harnessed for the construction of heterocyclic rings. By reacting with bifunctional nucleophiles, it can serve as a two-carbon building block. For example, reaction with a compound containing both a nucleophilic nitrogen and a nucleophilic oxygen or sulfur could lead to the formation of five or six-membered heterocycles, such as oxazines or thiazines, after subsequent cyclization steps. The specific reaction conditions and the nature of the bifunctional partner would dictate the structure of the resulting heterocycle.

Precursor to Diverse Functional Groups (e.g., Acetals, Ethers, Alcohols)

One of the most significant utilities of this compound is its role as a precursor to a variety of other functional groups.

Acetals: Treatment of this compound with an alcohol in the presence of a non-nucleophilic base leads to the formation of mixed acetals. nih.gov This reaction proceeds via an SN1-like mechanism, where the loss of the chloride ion generates a stabilized oxocarbenium ion, which is then trapped by the alcohol. These acetals can serve as protecting groups for alcohols or as reactive intermediates themselves.

Ethers: As demonstrated in electrophilic alkylation strategies, reaction with carbanionic nucleophiles results in the formation of ethers. Furthermore, reaction with alkoxides can be used to synthesize more complex ethers.

Alcohols: Hydrolysis of this compound, typically under aqueous acidic or basic conditions, results in the formation of propanal and ethanol. This transformation, while simple, underscores the latent aldehyde functionality within the α-chloroether structure.

| Reagent | Product Functional Group |

| Alcohol (ROH) | Acetal (B89532) |

| Grignard Reagent (R'MgX) | Ether |

| Water (H₂O) | Aldehyde/Alcohol |

Table 2: Functional Group Transformations of this compound

Contributions to Stereocontrolled Synthesis

The stereochemical outcome of reactions involving this compound is highly dependent on the reaction mechanism. In reactions proceeding through an SN2 pathway, inversion of configuration at the chiral center (the carbon bearing the chlorine) is expected if a stereopure starting material is used. Conversely, reactions that proceed via a planar oxocarbenium ion intermediate (SN1-type) will likely lead to a racemic or diastereomeric mixture of products, as the nucleophile can attack from either face of the intermediate. masterorganicchemistry.comyoutube.comyoutube.com

The ability to influence the stereochemical course of these reactions, for instance by using chiral auxiliaries or catalysts, is an area of active research. Achieving high levels of stereocontrol would significantly enhance the utility of this compound in the asymmetric synthesis of complex target molecules.

Exploration in Polymer Chemistry and Advanced Materials as a Building Block

The bifunctional nature of this compound, possessing a reactive chloride and an ether linkage, suggests its potential as a monomer or a chain-transfer agent in polymerization reactions. For instance, under conditions suitable for cationic polymerization, the α-chloroether could potentially initiate the polymerization of vinyl monomers. The resulting polymer chains would incorporate the 1-ethoxypropyl group at their terminus. Furthermore, its ability to react with various nucleophiles opens up possibilities for its incorporation into polymer backbones or as a pendant group, thereby modifying the properties of the resulting material. While specific, detailed research on the polymerization of this compound is not widely documented, the fundamental reactivity of α-chloroethers points towards a promising, yet underexplored, area in materials science.

Advanced Spectroscopic and Analytical Methodologies in 1 1 Chloroethoxy Propane Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-(1-chloroethoxy)propane. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), and spin-spin coupling between neighboring protons provides connectivity information. For this compound, the proton signals are expected to appear in distinct regions. The protons on the carbon bearing the chlorine and oxygen atoms (the α-carbon of the ethoxy group) would be significantly deshielded. The signals for the propane (B168953) group would appear at chemical shifts typical for alkyl chains. The integration of the peak areas in the ¹H NMR spectrum corresponds to the ratio of protons in different chemical environments, which for this compound would be consistent with its structure (C₅H₁₁ClO). docbrown.info

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atom bonded to both chlorine and oxygen is expected to have a characteristic chemical shift.

The application of high-resolution NMR extends to studying the structural dynamics and reaction mechanisms involving this compound. For instance, in reactions where the chloroethoxy group is involved, NMR can be used to follow the disappearance of reactant signals and the appearance of product signals, providing insights into reaction kinetics and pathways. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), can establish through-bond connectivity, confirming the structure of reaction products and intermediates. For example, in studies of related α-chloroethers, NMR has been used to confirm the structure of synthesized products. researchgate.net The use of high-field instruments, such as a 750 MHz spectrometer, enhances spectral dispersion and sensitivity, allowing for the detailed analysis of complex mixtures and the detection of low-concentration species. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is predictive and based on general principles of NMR spectroscopy and data for analogous structures like chloroethane (B1197429) and 1-chloropropane. docbrown.infodocbrown.info

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling to |

| CH₃ (ethoxy) | ~1.5 | Doublet | CH(Cl) |

| CH(Cl) | ~5.5-6.0 | Quartet | CH₃ (ethoxy) |

| O-CH₂ (propoxy) | ~3.5-3.8 | Triplet | CH₂ (propoxy) |

| CH₂ (propoxy) | ~1.6-1.8 | Sextet | O-CH₂ and CH₃ (propoxy) |

| CH₃ (propoxy) | ~0.9-1.0 | Triplet | CH₂ (propoxy) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is predictive and based on general principles of NMR spectroscopy.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | N/A |

| C-Cl | ~85-95 |

| O-C (ethoxy) | ~85-95 |

| O-C (propoxy) | ~70-80 |

| C-C (propoxy) | ~20-30 |

| C-C (propoxy, terminal) | ~10-15 |

Mass Spectrometry Techniques for Reaction Monitoring and Intermediate Identification (e.g., LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). When coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly effective tool for analyzing complex mixtures, monitoring reactions, and identifying transient intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on boiling point and polarity in the GC column before being introduced into the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, and the fragmentation pattern can be used to deduce the structure of the molecule. This technique is routinely used to confirm the identity of synthesized α-chloroethers and to analyze reaction mixtures. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for less volatile or thermally labile compounds. While this compound itself is volatile, its reaction products or derivatives may be more amenable to LC-MS analysis. This technique is valuable for monitoring reactions in the liquid phase. researchgate.net

Reaction Monitoring and Intermediate Identification: Advanced MS techniques like Pressurized Sample Infusion (PSI-ESI-MS) and Multiple Reaction Monitoring (MRM) are instrumental in studying reaction mechanisms. uvic.caproteomics.com.au PSI-ESI-MS allows for the real-time analysis of reaction mixtures, enabling the observation of catalytic intermediates. uvic.ca MRM is a highly sensitive and specific technique that can quantify compounds within complex mixtures by targeting a specific precursor ion and its characteristic fragment ions. proteomics.com.auquadram.ac.uk This makes it ideal for tracking the formation of products and the consumption of reactants, even at very low concentrations. For instance, MRM has been used to quantify proteins and peptides in complex biological samples with high accuracy. proteomics.com.au The principles of MRM can be applied to monitor reactions involving this compound, providing valuable kinetic data and helping to identify short-lived intermediates that are crucial for understanding the reaction mechanism.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods provide information about the functional groups present in a molecule and can be used for structural elucidation and to follow chemical reactions.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkage and the C-Cl bond. The C-O-C stretching vibration typically appears in the region of 1150-1085 cm⁻¹. The C-Cl stretching vibration is found in the fingerprint region, generally between 800 and 600 cm⁻¹. The presence and position of these bands can confirm the structure of the molecule. dss.go.th

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. It provides information about vibrational modes that are associated with a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for studying symmetric vibrations and bonds that are weak in the IR spectrum. For this compound, Raman spectroscopy could provide additional information about the C-C and C-Cl backbone vibrations. doi.orgthermofisher.com

Vibrational Analysis: A complete vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), can assign all the observed IR and Raman bands to specific vibrational modes of the molecule. uni-rostock.denih.govsmu.edu This detailed analysis can provide insights into the molecular conformation and the strength of chemical bonds. By comparing the experimental spectra with calculated spectra, a high degree of confidence in the structural assignment can be achieved.

Table 3: Characteristic Infrared Absorption Frequencies for this compound This table is predictive and based on established group frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretch (alkane) | 2850-3000 |

| C-O-C stretch (ether) | 1085-1150 |

| C-Cl stretch | 600-800 |

X-ray Crystallography of Key Derivatives

X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By diffracting a beam of X-rays off a single crystal, a diffraction pattern is generated, from which an electron density map and ultimately the atomic structure can be determined. wikipedia.org This method provides unambiguous information about bond lengths, bond angles, and stereochemistry.

While obtaining a suitable single crystal of the relatively volatile and low-melting this compound itself might be challenging, X-ray crystallography can be applied to its solid derivatives. For example, if this compound is used as a reactant to synthesize a more complex, crystalline molecule, the structure of that product can be determined by X-ray diffraction. This can provide definitive proof of the reaction outcome and the stereochemistry of the product. harvard.edu The structural information obtained from the derivative can, in turn, provide indirect but conclusive evidence about the structure and reactivity of the parent this compound. The technique has been fundamental in understanding chemical bonds and non-covalent interactions in a vast range of molecules. wikipedia.org

Chromatographic Separations for Purity and Reaction Product Analysis (e.g., GC, HPLC, SFC)

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of this compound and to analyze the products of its reactions.

Gas Chromatography (GC): As a volatile compound, this compound is ideally suited for analysis by Gas Chromatography. epa.gov In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. Separation is achieved based on differences in boiling point and interactions with the stationary phase. A detector at the end of the column, such as a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD), records the elution of each component. By comparing the retention time of the sample to that of a known standard, the compound can be identified. The area under the peak is proportional to the concentration, allowing for quantitative analysis and purity assessment. GC is also a primary tool for monitoring the progress of reactions by analyzing aliquots of the reaction mixture over time. epa.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that uses a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. semanticscholar.org While GC is often the method of choice for volatile compounds, HPLC is invaluable for analyzing non-volatile, thermally unstable, or high molecular weight reaction products that may be formed from this compound. Different HPLC modes, such as reversed-phase, normal-phase, and ion-exchange, can be employed depending on the polarity and charge of the analytes.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines some of the advantages of both GC and HPLC, offering high efficiency and fast analysis times. SFC can be an effective method for the separation of chiral compounds and for the analysis of complex mixtures that are not well-resolved by GC or HPLC.

Table 4: Chromatographic Methods for the Analysis of this compound and its Reactions

| Technique | Primary Application | Principle of Separation | Typical Detector |

| Gas Chromatography (GC) | Purity assessment of this compound, reaction monitoring | Boiling point and polarity | Flame Ionization (FID), Mass Spectrometer (MS) |

| High-Performance Liquid Chromatography (HPLC) | Analysis of non-volatile reaction products and derivatives | Partitioning between mobile and stationary phases | UV-Vis, Mass Spectrometer (MS) |

| Supercritical Fluid Chromatography (SFC) | Chiral separations, analysis of complex mixtures | Partitioning between supercritical fluid mobile phase and stationary phase | UV-Vis, Mass Spectrometer (MS) |

Theoretical and Computational Chemistry Studies of 1 1 Chloroethoxy Propane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 1-(1-chloroethoxy)propane, these methods can elucidate the distribution of electrons, identify reactive sites, and predict stability.

Key electronic properties that would be investigated include the molecule's dipole moment, partial atomic charges, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The electronegativity of the chlorine and oxygen atoms is expected to create a significant dipole moment and polarize the molecule. The carbon atom bonded to both the chlorine and oxygen (the α-carbon) would carry a significant positive partial charge, marking it as a primary electrophilic site susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps would visually represent the charge distribution, highlighting electron-rich (negative potential, typically around the oxygen and chlorine atoms) and electron-poor (positive potential, around the α-carbon and hydrogen atoms) regions. This information is crucial for predicting how the molecule interacts with other reagents. nih.gov Studies on related haloalkanes show that factors like bond polarity and bond enthalpy are key determinants of reactivity. studymind.co.uksavemyexams.com

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT (Note: These values are illustrative, based on typical results for similar molecules, and not from a direct published study on this specific compound.)

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.0 - 2.5 D | Indicates significant molecular polarity. |

| Partial Charge on α-Carbon | +0.25 to +0.35 e | Confirms the electrophilic nature of this site. |

| HOMO Energy | ~ -10.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ +1.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 12.0 eV | Suggests moderate kinetic stability. |

Conformational Analysis and Stereochemical Prediction via Computational Methods

The flexibility of this compound arises from the rotation around its single bonds (C-C and C-O). Conformational analysis using computational methods involves mapping the potential energy surface as a function of dihedral angles to identify stable conformers and the energy barriers separating them. libretexts.orgmaricopa.edu

For this compound, key rotations would be around the C1-C2 bond of the propyl group and the C-O bonds. The principles governing alkane conformation, such as torsional strain (from eclipsing bonds) and steric strain (from bulky groups being too close), are directly applicable. rutgers.edufiu.edu The most stable conformations are typically staggered, where bulky groups are far apart. The anti-conformation, with the largest groups 180° apart, is often the lowest in energy, while gauche conformations, with large groups 60° apart, are slightly higher in energy. libretexts.org Eclipsed conformations represent energy maxima. maricopa.edu

Furthermore, the α-carbon is a stereocenter, meaning this compound exists as a pair of enantiomers. Computational methods can be used to predict the stereochemical outcomes of reactions. For example, calculations of optical rotation for the (R) and (S) enantiomers can help in assigning the absolute configuration when compared with experimental data. frontiersin.org

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an indispensable tool for modeling reaction mechanisms, allowing for the characterization of short-lived transition states and reactive intermediates that are difficult to observe experimentally. A primary reaction pathway for α-chloro ethers is solvolysis or hydrolysis, which can proceed through different mechanisms, such as SN1 or SN2 pathways. youtube.com

Computational modeling would involve:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants approach and transform into products.

Locating Stationary Points: Optimizing the geometries of reactants, products, intermediates, and transition states.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction barrier, which is related to the reaction rate.

For this compound, studies on analogous α-chloro ethers suggest that a unimolecular (SN1-type) mechanism is often favored. acs.org This pathway involves the departure of the chloride ion to form a resonance-stabilized oxocarbenium ion intermediate, which is then captured by a nucleophile. An alternative bimolecular (SN2-type) mechanism, involving the direct backside attack of a nucleophile, might be sterically hindered. stackexchange.com Quantum chemical calculations can precisely determine the activation barriers for both pathways, providing a definitive prediction of the operative mechanism. nist.gov

Table 2: Illustrative Comparison of Calculated Activation Energies for Hydrolysis Pathways (Note: These values are hypothetical and serve to illustrate the application of computational modeling.)

| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) | Mechanistic Implication |

| SN1 | C-Cl bond cleavage to form oxocarbenium ion | 15 - 20 | Likely favored due to stabilization of the carbocation intermediate by the adjacent oxygen. |

| SN2 | Backside attack by H₂O on the α-carbon | 25 - 30 | Higher energy barrier suggests this pathway is less favorable. |

Investigation of Solvent Effects on Reactivity through Computational Simulations

Solvent can dramatically influence reaction rates and mechanisms. researchgate.net Computational simulations can model these effects using two main approaches:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. For the SN1 hydrolysis of this compound, a polar protic solvent like water would be predicted to significantly lower the activation energy by stabilizing the charged transition state and the oxocarbenium ion intermediate.

Explicit Solvation Models: A finite number of individual solvent molecules are included in the calculation. This approach is more computationally demanding but can capture specific interactions like hydrogen bonding between the solvent and the solute. chemrxiv.org A hybrid model, combining an explicit solvent molecule or two in the first solvation shell with an implicit continuum for the bulk solvent, often provides a balance of accuracy and efficiency. chemrxiv.org

Machine learning models trained on quantum chemistry data are also emerging as a powerful tool to rapidly predict kinetic solvent effects. chemrxiv.orgrsc.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time based on classical mechanics, using a "force field" to describe the forces between particles. youtube.com An MD simulation of this compound in a solvent like water would involve placing one or more molecules of the chloroether in a simulation box filled with thousands of water molecules.

Such simulations provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute. Radial distribution functions can be calculated to determine the average distance and coordination number of water molecules around the ether oxygen or the chlorine atom.

Intermolecular Forces: The simulation can quantify interactions such as van der Waals forces and, in protic solvents, potential hydrogen bonding to the ether oxygen.

Dynamic Properties: Properties like the diffusion coefficient of this compound in the solvent and the residence time of water molecules in its first solvation shell can be calculated. acs.org

These simulations rely on accurate force fields, which can be parameterized from quantum chemical calculations or experimental data. acs.org MD provides a dynamic picture of how the molecule behaves and interacts within a condensed-phase environment. researchgate.net

Future Perspectives and Emerging Research Avenues for 1 1 Chloroethoxy Propane

Development of Novel Catalytic Systems for Transformations Involving 1-(1-Chloroethoxy)propane

The reactivity of the carbon-chlorine bond in this compound is central to its utility, and future research will likely focus on sophisticated catalytic systems to control its transformations with high precision and efficiency. Current frontiers in catalysis, such as photoredox and asymmetric catalysis, offer promising avenues for exploration.

Visible-light photoredox catalysis, which enables the generation of radical intermediates under mild conditions, could provide new pathways for forming carbon-carbon and carbon-heteroatom bonds. nih.gov By engaging this compound with a suitable photocatalyst, it may be possible to generate an α-alkoxy radical, which can then participate in a variety of coupling reactions. nih.gov

Furthermore, the development of asymmetric catalytic systems presents a significant opportunity. nih.gov Chiral Lewis acids or hydrogen-bond-donating catalysts, such as chiral squaramides or spirocyclic ammonium (B1175870) salts, could enable enantioselective substitutions at the chlorinated carbon. nih.govjku.at Success in this area would allow for the synthesis of chiral ethers and other valuable building blocks from this simple precursor. Another emerging area is the use of novel catalyst supports and bimetallic systems to enhance reactivity and selectivity, potentially lowering the energy requirements for its transformations. sciencedaily.com

| Catalytic Strategy | Catalyst Type | Potential Transformation | Anticipated Advantage |

|---|---|---|---|

| Photoredox Catalysis | Iridium or Ruthenium Complexes, Organic Dyes | Radical-based C-C and C-X bond formation | Mild reaction conditions, novel reactivity |

| Asymmetric Catalysis | Chiral Lewis Acids, Squaramides, Phase-Transfer Catalysts | Enantioselective nucleophilic substitution | Access to chiral building blocks |

| Lewis Acid Catalysis | TiCl₄, AlCl₃, ZnCl₂ | Friedel-Crafts type reactions, ene reactions | Activation of C-Cl bond for electrophilic reactions rsc.orgrsc.org |

| Dual-Metal Catalysis | Heterobimetallic Complexes (e.g., Copper-based) | Enhanced cross-coupling efficiency | Synergistic activation and improved selectivity sciencedaily.com |

Integration into Flow Chemistry and Continuous Processing

The integration of reactions involving this compound into flow chemistry and continuous processing systems is a promising avenue for enhancing safety, efficiency, and scalability. As a reactive and potentially hazardous intermediate, its synthesis and subsequent use can benefit significantly from the well-controlled environment of a flow reactor.

Flow systems offer superior heat and mass transfer compared to traditional batch reactors, allowing for precise temperature control and minimizing the risk of thermal runaways. This is particularly advantageous for exothermic reactions involving reactive electrophiles like this compound. Furthermore, the ability to generate and consume hazardous reagents in situ within a closed loop significantly improves process safety. The reduced reactor volumes at any given time in a continuous setup inherently limit the potential impact of any process deviations.

The adoption of continuous processing could also accelerate the scale-up of chemical processes from the laboratory to industrial production. google.com This technology facilitates the seamless integration of reaction, separation, and purification steps, leading to a more streamlined and efficient manufacturing workflow.

Exploration of Bio-Inspired or Biomimetic Synthetic Routes (excluding biological activity)

Bio-inspired synthesis focuses on mimicking the strategies and reaction cascades found in nature to achieve efficient and selective chemical transformations. For this compound, this could involve designing synthetic sequences that capitalize on its ability to generate a stabilized carbocation or related electrophilic intermediate, analogous to intermediates in biosynthetic pathways like terpene synthesis.

A hypothetical biomimetic cascade could involve the Lewis acid-catalyzed ionization of this compound to form an oxocarbenium ion. This reactive species could then trigger a series of intramolecular cyclization or rearrangement reactions with a suitably functionalized substrate. The goal of such research would be to construct complex molecular architectures in a single, efficient step by emulating the logic of natural product biosynthesis. This approach moves beyond simple substitution reactions to explore how the compound can serve as an initiator for complex, multi-bond-forming events.

Advanced Applications in Specialty Chemicals and Materials Science (as a synthetic reagent)

The utility of this compound as a synthetic reagent extends to the creation of high-value specialty chemicals and advanced materials. Its bifunctional nature—containing both a reactive chloride and an ether linkage—makes it a valuable building block for introducing specific functionalities into larger molecules.

In the realm of specialty chemicals, it can serve as a precursor for agrochemicals, fragrances, and pharmaceutical intermediates. oceanicpharmachem.compharmaffiliates.com For example, it can be used in Wittig-type reactions to generate enol ethers, which are versatile intermediates in organic synthesis. chegg.com

In materials science, this compound could be employed as a monomer or a modifying agent in polymer synthesis. Its potential use as a cationic initiator for polymerization could lead to the development of polymers with unique end-group functionalities. Additionally, it could be used to graft specific side chains onto existing polymer backbones, thereby tuning their physical and chemical properties. A particularly interesting avenue is its potential role in the synthesis of degradable polymers, where the ether linkage could be designed as a point of hydrolytic instability. rsc.org

| Application Area | Specific Role of this compound | Potential Product/Material |

|---|---|---|

| Agrochemicals/Pharmaceuticals | Electrophilic building block | Complex heterocyclic intermediates |

| Organic Synthesis | Precursor to enol ethers (via Wittig reaction) | Versatile synthetic intermediates for carbonyl chemistry |

| Polymer Chemistry | Cationic polymerization initiator | Polymers with functionalized end-groups |

| Materials Science | Grafting agent for polymer modification | Specialty polymers with tailored hydrophilicity or degradability |

Unexplored Reactivity Patterns and Derivatization Opportunities for Academic Research

For academic research, this compound offers a platform for discovering new reactions and understanding fundamental principles of chemical reactivity. While its behavior with simple nucleophiles is generally understood, its reactions with a broader range of reagents remain largely unexplored.

Future academic studies could focus on its reactions with soft nucleophiles, organometallic reagents, or its participation in pericyclic reactions. The development of novel synthetic methods often begins with exploring the untapped potential of existing chemical feedstocks. scripps.edu Investigating the limits of the compound's reactivity could lead to the discovery of new synthetic transformations.

A significant area for academic inquiry is the combination of experimental work with computational chemistry. nih.gov Theoretical studies, such as Density Functional Theory (DFT) calculations, can provide deep insights into the reaction mechanisms, transition states, and potential energy surfaces of transformations involving this compound. osu.edu Such computational analyses can predict novel reactivity patterns, guide the design of new experiments, and help rationalize unexpected outcomes, thereby accelerating the pace of discovery. princeton.edu

Q & A

Q. How do solvent-free mechanochemical synthesis methods impact the scalability of this compound production?

- Methodological Answer : Ball-milling 1-chloropropanol with ethyl vinyl ether reduces solvent waste and reaction times (1–2 hrs vs. 12 hrs in solution). However, scalability requires optimizing milling frequency (20–30 Hz) and bead size (5 mm ZrO) to prevent overheating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.